molecular formula C14H13NO5S B13859981 {4-[(Phenylsulfonyl)amino]phenoxy}acetic acid

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid

Cat. No.: B13859981
M. Wt: 307.32 g/mol
InChI Key: CMGHAFCKCFKLQU-UHFFFAOYSA-N
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Description

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid is an organic compound with the molecular formula C14H13NO5S It is characterized by the presence of a phenylsulfonyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Phenylsulfonyl)amino]phenoxy}acetic acid typically involves the reaction of 4-aminophenol with phenylsulfonyl chloride to form 4-[(phenylsulfonyl)amino]phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(Phenylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the phenoxyacetic acid moiety can interact with enzymes, affecting their catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Phenylsulfonyl)amino]benzoyl}acetic acid
  • {4-[(Phenylsulfonyl)amino]phenyl}acetic acid
  • {4-[(Phenylsulfonyl)amino]phenoxy}propionic acid

Uniqueness

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

2-[4-(benzenesulfonamido)phenoxy]acetic acid

InChI

InChI=1S/C14H13NO5S/c16-14(17)10-20-12-8-6-11(7-9-12)15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)

InChI Key

CMGHAFCKCFKLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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